4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of 4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamides involves several key steps starting from substituted benzaldehydes or acetophenones. These precursors are reacted with hydrazinobenzenesulfonamide to form pyrazolyl benzenesulfonamides through cyclization and substitution reactions (Gul et al., 2016). Notably, variations in the substituents on the phenyl ring or the incorporation of different functional groups can lead to derivatives with varied activities and properties.
Molecular Structure Analysis
The crystal structure analysis of related sulfonamides reveals significant conformational differences, impacting their biological activity and solubility. For instance, studies on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides demonstrate that these differences are not driven by steric effects within the molecular arrangements but rather by weak intermolecular interactions (Borges et al., 2014). This implies that in dilute aqueous media, the solid-state conformations might differ significantly, affecting the compound's reactivity and interaction with biological targets.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide” can be evaluated based on its pharmacological effects and cytotoxicity. For instance, the synthesized pyrazole derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
Future Directions
The future directions for the study of “4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide” could include the design and synthesis of new molecules against L. infantum and L. amazonensis . Additionally, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
4-methyl-N-(1-phenylpyrazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-13-7-9-15(10-8-13)22(20,21)18-16-11-12-19(17-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEQIWZOWTYWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-phenylpyrazol-3-yl)benzenesulfonamide |
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